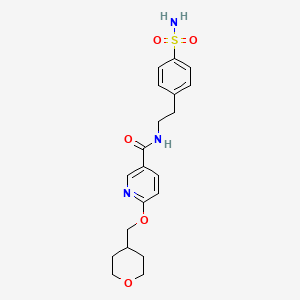

N-(4-sulfamoylphenethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-sulfamoylphenethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the regulation of cellular energy metabolism.

Aplicaciones Científicas De Investigación

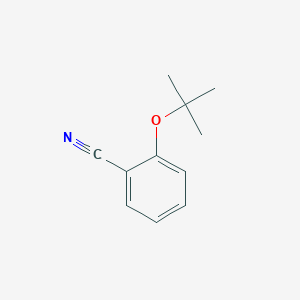

Cyanoacetylation of Amines

Cyanoacetamide derivatives play a crucial role in heterocyclic synthesis. They serve as versatile precursors due to their unique reactivity. Here’s how this compound contributes to the field:

- Synthesis Method : The most common method involves treating various substituted aryl or heteryl amines with alkyl cyanoacetates. For instance, methyl cyanoacetate reacts with different amines to yield N-substituted cyanoacetamide compounds .

Cyanoacetanilides via Fusion Reaction

The solvent-free fusion of aryl amines with ethyl cyanoacetate is a widely used method for preparing cyanoacetanilides. This harsh yet effective approach yields cyanoacetanilide derivatives .

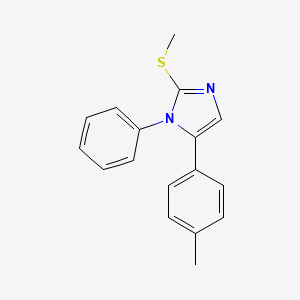

Specific Example: 2-Trifluoromethoxy Cyanoacetanilide

Researchers have synthesized 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide using 2-trifluoromethoxy cyanoacetanilide. The reaction involved 4-sulfanyl-2-methyl-butan-2-ol .

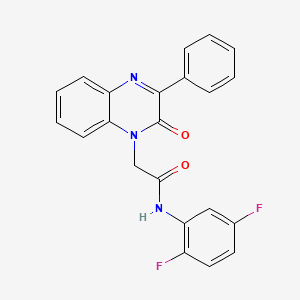

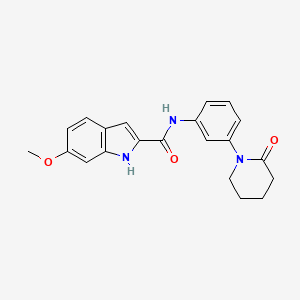

Related Compound: 2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide

This compound, synthesized from 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone, demonstrates interesting properties .

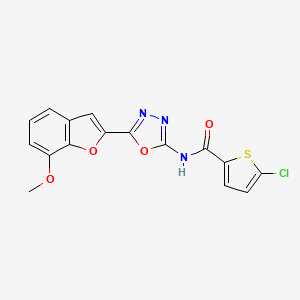

Methyl 2,4-Dihydroxy-3,6-Dimethylbenzoate

Although not directly related to the compound , methyl 2,4-dihydroxy-3,6-dimethylbenzoate (CAS 4707-47-5) is another intriguing molecule. It has applications in synthesis and research .

Propiedades

IUPAC Name |

6-(oxan-4-ylmethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5S/c21-29(25,26)18-4-1-15(2-5-18)7-10-22-20(24)17-3-6-19(23-13-17)28-14-16-8-11-27-12-9-16/h1-6,13,16H,7-12,14H2,(H,22,24)(H2,21,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOLSAGFMFEDDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-sulfamoylphenethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2706413.png)

![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2706414.png)

![N-(3,4-dichlorophenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2706419.png)

![2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol](/img/structure/B2706420.png)

![N-[2-methyl-1-(3-methylpyridin-2-yl)propyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2706426.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2706432.png)